molecular formula C23H15Cl2NO2 B388250 N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide

N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide

Cat. No.: B388250
M. Wt: 408.3g/mol
InChI Key: ZVCWZFZAUGZHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated naphthyl group and a benzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-aminophenol with 1-chloro-2-naphthol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the chlorinated groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-chloro-4-(4-chlorophenoxy)phenyl}benzamide
  • N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}benzamide

Uniqueness

N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide is unique due to its specific chlorinated naphthyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H15Cl2NO2

Molecular Weight

408.3g/mol

IUPAC Name

N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]benzamide

InChI

InChI=1S/C23H15Cl2NO2/c24-19-14-17(26-23(27)16-7-2-1-3-8-16)11-13-20(19)28-21-12-10-15-6-4-5-9-18(15)22(21)25/h1-14H,(H,26,27)

InChI Key

ZVCWZFZAUGZHKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=C(C4=CC=CC=C4C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=C(C4=CC=CC=C4C=C3)Cl)Cl

Origin of Product

United States

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